Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate

Drug Design Prodrug Strategy Physicochemical Properties

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate offers a unique para-substituted ethyl ester handle on the privileged 2-oxoimidazolidine scaffold, enabling rational kinase inhibitor design (nanomolar CDK2/cyclin A2 potency) and ACE inhibitor prodrug strategies. Unlike the free carboxylic acid analog (CAS 492445-92-8), the ethyl ester enhances membrane permeability (~1.5 cLogP increase) and simplifies coupling chemistry. Sourced to ≥95% purity for reproducible SAR and library synthesis.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1512734-66-5
Cat. No. B1406206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate
CAS1512734-66-5
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O
InChIInChI=1S/C13H16N2O3/c1-2-18-12(16)9-10-3-5-11(6-4-10)15-8-7-14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,17)
InChIKeyDPVDVROGEUJAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate (CAS 1512734-66-5): A Versatile 2-Oxoimidazolidine Scaffold for Medicinal Chemistry and Synthesis


Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate (CAS 1512734-66-5) is a heterocyclic organic compound featuring a 2-oxoimidazolidine (cyclic urea) core linked to a phenylacetate ethyl ester moiety . With a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol, this compound serves as a versatile building block in the synthesis of pharmaceutical intermediates and bioactive molecules . The presence of both the imidazolidinone ring—a privileged scaffold in kinase inhibitors and angiotensin-converting enzyme (ACE) inhibitors—and the ethyl ester group, which acts as a metabolically labile prodrug handle, positions this compound as a valuable intermediate for rational drug design and structure-activity relationship (SAR) exploration [1].

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate: Why In-Class Compounds Are Not Interchangeable


Although numerous 2-oxoimidazolidine derivatives exist, substitution among analogs can lead to significant alterations in physicochemical properties, biological activity, and synthetic utility. The specific substitution pattern—ethyl ester at the para-position of the phenyl ring—confers a distinct lipophilicity profile (cLogP) and metabolic vulnerability that directly impacts membrane permeability and in vivo prodrug conversion . Furthermore, the presence of the ethyl ester distinguishes this compound from the corresponding carboxylic acid (CAS 492445-92-8) in terms of solubility, reactivity in coupling reactions, and handling characteristics during synthesis . The para-substitution geometry also enables distinct molecular recognition patterns in biological targets compared to meta- or ortho-substituted isomers, as demonstrated by the nanomolar potency of derived kinase inhibitors [1].

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate: Quantifiable Differentiation Evidence vs. Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Carboxylic Acid Analog

The ethyl ester moiety of the target compound substantially increases lipophilicity compared to the corresponding carboxylic acid analog (2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid, CAS 492445-92-8). Based on fragment-based cLogP contributions, the ethyl ester adds approximately +1.5 log units relative to the carboxylic acid [1]. This class-level inference is supported by measured logP values for analogous phenylacetic acid (logP ~1.31-1.41) vs. ethyl phenylacetate (logP ~1.79-2.50) [2][3]. Enhanced lipophilicity correlates with improved passive membrane permeability, a critical determinant for intracellular target engagement and oral bioavailability in prodrug strategies .

Drug Design Prodrug Strategy Physicochemical Properties

High-Purity Synthetic Intermediate with Validated Analytical Characterization

The target compound is commercially available with a standard purity of 95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the typical purity specifications for many in-class analogs, such as 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid (CAS 492445-92-8), which is often supplied at 98% purity but without standardized batch-release testing . The availability of comprehensive analytical data reduces the need for costly and time-consuming in-house re-purification and characterization, directly lowering the total cost of procurement and accelerating research timelines .

Organic Synthesis Quality Control Building Block

Validated Scaffold for Potent Kinase Inhibitors: 2 nM IC50 Demonstrated in CDK2/Cyclin A2 Assay

The 4-(2-oxoimidazolidin-1-yl)phenyl moiety, identical to the core of the target compound, forms the basis of highly potent kinase inhibitors. In a validated biochemical assay, the derivative (2S)-N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide exhibited an IC50 of 2 nM against human cyclin-dependent kinase 2 (CDK2) in complex with cyclin A2 [1]. This potency compares favorably to established CDK2 inhibitors such as roscovitine (IC50 ~200-700 nM) and represents a >100-fold improvement in affinity, highlighting the privileged nature of this scaffold for kinase inhibitor design [2].

Kinase Inhibition Cancer Research Medicinal Chemistry

Prodrug Strategy Validated by ACE Inhibitor Class: Imidapril (IC50 2.6 nM) Requires Ethyl Ester Hydrolysis for Activation

The 2-oxoimidazolidine scaffold with an ethyl ester moiety is a validated prodrug motif, as exemplified by imidapril (CAS 89371-37-9), a clinically approved angiotensin-converting enzyme (ACE) inhibitor. Imidapril itself is a prodrug with limited intrinsic activity; upon oral administration, the ethyl ester is hydrolyzed to release the active metabolite imidaprilat, which inhibits ACE with an IC50 of 2.6 nM [1]. This class-level inference establishes that ethyl ester-containing 2-oxoimidazolidine derivatives, such as the target compound, are rationally designed to exploit esterase-mediated activation, offering a controllable pharmacokinetic profile that is not achievable with the corresponding carboxylic acid analogs [2].

ACE Inhibition Prodrug Design Cardiovascular Research

Synthetic Versatility: High-Yield Annulation Access to Polysubstituted Oxoimidazolidines

Phosphine-catalyzed annulation of ethyl (arylimino)acetates provides efficient access to highly functionalized oxoimidazolidine derivatives in moderate to good yields (typically 60-85%) under mild conditions [1]. This synthetic route utilizes simple and easily available starting materials, offering a distinct advantage over alternative methods for constructing imidazolidinone rings, such as condensation of ureas with α-haloesters, which often require harsher conditions and produce lower yields [2]. The target compound, as an ethyl (arylimino)acetate derivative, can serve as a substrate for this annulation to generate structurally diverse libraries of oxoimidazolidines for medicinal chemistry exploration [3].

Synthetic Methodology Heterocyclic Chemistry Annulation

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate: Recommended Research Applications Based on Evidence


Kinase Inhibitor Lead Generation and SAR Exploration

Utilize the 4-(2-oxoimidazolidin-1-yl)phenyl core as a privileged scaffold for designing potent kinase inhibitors. As demonstrated by the 2 nM CDK2/cyclin A2 inhibitor (BindingDB BDBM7111), this moiety can be elaborated with diverse substituents to achieve nanomolar potency against clinically relevant kinases [1]. The ethyl ester group provides a convenient handle for further functionalization or serves as a prodrug motif for in vivo studies.

Prodrug Design for Improved Oral Bioavailability

Employ the ethyl ester moiety as a metabolically labile prodrug element to mask a carboxylic acid pharmacophore. This strategy is validated by the clinical success of imidapril, which requires ethyl ester hydrolysis to release the active ACE inhibitor imidaprilat (IC50 2.6 nM) [2]. The enhanced lipophilicity of the ethyl ester (predicted cLogP increase of ~1.5 units) promotes passive membrane permeability, facilitating oral absorption and intracellular delivery.

High-Throughput Synthesis of Oxoimidazolidine Libraries

Leverage phosphine-catalyzed annulation chemistry to rapidly generate diverse oxoimidazolidine libraries from ethyl (arylimino)acetate precursors. This method delivers polysubstituted oxoimidazolidines in 60-85% yield under mild conditions, enabling efficient exploration of chemical space around the 2-oxoimidazolidine core [3]. The target compound serves as a versatile building block for such library syntheses, supporting fragment-based and diversity-oriented synthesis approaches.

ACE Inhibitor Research and Cardiovascular Drug Discovery

Investigate the target compound and its derivatives as potential ACE inhibitors for cardiovascular indications. The 2-oxoimidazolidine scaffold is a well-established pharmacophore in this class, as evidenced by imidapril and related patented compounds [4]. The ethyl ester provides a prodrug advantage, and systematic SAR around the phenylacetate moiety can identify novel leads with improved potency and selectivity.

Quote Request

Request a Quote for Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.